![molecular formula C33H20Cl4N8Na2O8S2 B13799650 (1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt CAS No. 74186-18-8](/img/structure/B13799650.png)
(1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
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Overview
Description
(1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and pyrimidinyl groups.
Preparation Methods
The synthesis of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves several steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings.
Introduction of Sulfonic Acid Group: Sulfonation of the biphenyl core introduces the sulfonic acid group.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a condensation reaction with a suitable ketone.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Final Disodium Salt Formation: The final compound is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro and pyrimidinyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
Dye Chemistry
This compound is primarily utilized as a dye or colorant due to its azo group. Azo compounds are well-known for their vibrant colors and are widely used in textiles and food industries. The specific structure of this compound allows it to form stable dyes that can withstand various environmental conditions.
Case Studies:
- Textile Dyes : Research has shown that azo dyes derived from similar structures exhibit excellent color fastness and stability under light exposure. For instance, a study demonstrated the application of azo dyes in cotton fabrics where the treated fabrics maintained their color even after multiple washes .
Dye Type | Color Fastness | Application |
---|---|---|
Azo Dyes | High | Textiles |
Azo Dyes | Moderate | Food Coloring |
Pharmaceutical Applications
The compound’s unique structure makes it a potential candidate for pharmaceutical applications. Its ability to interact with biological systems can be harnessed for drug development.
Case Studies:
- Antitumor Activity : Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth. For example, studies on pyrazole derivatives have highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Compound | Activity | Reference |
---|---|---|
Pyrazole Derivative | Antitumor | Study on Apoptosis |
Azo Compound | Antimicrobial | Various Studies |
Organic Synthesis Reagent
The compound can also serve as a reagent in organic synthesis. Its sulfonic acid functionality allows it to participate in various chemical reactions such as electrophilic substitutions and coupling reactions.
Case Studies:
- Synthesis of Novel Compounds : In synthetic organic chemistry, the sulfonic acid group can enhance the solubility of reactants and facilitate reactions under mild conditions. For instance, studies have shown the use of sulfonic acids in synthesizing complex heterocycles through multi-step reactions .
Reaction Type | Substrate | Product |
---|---|---|
Electrophilic Substitution | Aromatic Compounds | Heterocycles |
Coupling Reactions | Aryl Halides | Biaryl Compounds |
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar compounds include:
(1,1’-Biphenyl)-4-sulfonic acid: Lacks the azo and pyrimidinyl groups, making it less versatile.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the azo group, altering its reactivity.
(1,1’-Biphenyl)-3,4’-disulfonic acid: Contains an additional sulfonic acid group, increasing its solubility in water.
The uniqueness of (1,1’-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4’-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt lies in its combination of functional groups, which confer a wide range of chemical reactivity and applications.
Biological Activity
The compound (1,1'-Biphenyl)-3-sulfonic acid, 4-((3-((1-(2-chloro-5-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)-4'-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic molecule known for its diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a biphenyl sulfonic acid backbone with multiple functional groups that enhance its biological activity. The presence of sulfonic acid and azo groups contributes to its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl sulfonic acids have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest potential applications in treating infections.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 32 | E. coli |
Compound B | 16 | S. aureus |
Compound C | 8 | C. albicans |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases.
Enzyme | IC50 (µM) | Reference Compound |
---|---|---|
Acetylcholinesterase | 15 | Donepezil |
Urease | 20 | Thiourea |
Case Studies
Several studies have highlighted the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that related biphenyl compounds exhibited neuroprotective effects in vitro by reducing oxidative stress in neuronal cells.
- Anticancer Activity : Another investigation revealed that similar sulfonic acid derivatives showed cytotoxicity against various cancer cell lines, suggesting potential use as anticancer agents.
- Antioxidant Properties : The antioxidant activity was assessed using DPPH and ABTS assays, showing that the compound effectively scavenges free radicals.
The biological activity is believed to stem from the compound's ability to interact with various molecular targets:
- Azo Group Interaction : The azo group may facilitate electron transfer processes, enhancing antioxidant activity.
- Sulfonic Acid Functionality : The sulfonic acid moiety can enhance solubility and bioavailability, allowing better interaction with target proteins.
Properties
CAS No. |
74186-18-8 |
---|---|
Molecular Formula |
C33H20Cl4N8Na2O8S2 |
Molecular Weight |
908.5 g/mol |
IUPAC Name |
disodium;2-[[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoyl]amino]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C33H22Cl4N8O8S2.2Na/c1-16-28(32(47)45(44-16)25-15-22(54(48,49)50)10-11-23(25)34)43-42-21-4-2-3-19(13-21)31(46)39-24-12-7-18(14-26(24)55(51,52)53)17-5-8-20(9-6-17)38-30-27(35)29(36)40-33(37)41-30;;/h2-15,28H,1H3,(H,39,46)(H,38,40,41)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
KKZFYAXJSKXATG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
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